4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is an organic compound with the molecular formula C16H12ClN2O3S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a phenylcarbonyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways. It may have applications in studying enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. It may be used in drug development and screening assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid
- 4-Chloro-3-{[(phenylmethyl)carbamothioyl]amino}benzoic acid
- 4-Chloro-3-{[(phenylethyl)carbamothioyl]amino}benzoic acid
Uniqueness
4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its specific structural features, such as the presence of a phenylcarbonyl group and a carbamothioyl group. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(benzoylcarbamothioylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-7-6-10(14(20)21)8-12(11)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
InChI Key |
HWYGPBLJIDYXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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